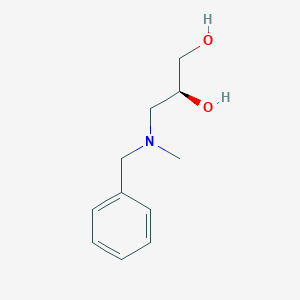
1-N-(2,3-difluorophenyl)-2-N-(furan-2-ylmethyl)pyrrolidine-1,2-dicarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-N-(2,3-difluorophenyl)-2-N-(furan-2-ylmethyl)pyrrolidine-1,2-dicarboxamide, also known as DFP-10917, is a small molecule compound that has attracted attention in the scientific community due to its potential applications in cancer treatment. It belongs to a class of compounds known as pyrrolidine dicarboxamides, which have been shown to have anti-cancer properties.
Wirkmechanismus
The exact mechanism of action of 1-N-(2,3-difluorophenyl)-2-N-(furan-2-ylmethyl)pyrrolidine-1,2-dicarboxamide is not fully understood, but it is believed to act by inhibiting the activity of a protein called heat shock protein 90 (Hsp90). Hsp90 is involved in the stabilization and folding of many proteins, including several that are important for cancer cell survival and growth. By inhibiting Hsp90, this compound may cause the degradation of these proteins and ultimately lead to cancer cell death.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In addition to its anti-cancer properties, this compound has been shown to inhibit the growth of several types of bacteria, including drug-resistant strains. It has also been shown to have anti-inflammatory properties and may have potential applications in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-N-(2,3-difluorophenyl)-2-N-(furan-2-ylmethyl)pyrrolidine-1,2-dicarboxamide is its relatively simple synthesis method, which makes it accessible for research purposes. However, its potency and selectivity for cancer cells may limit its use in certain experiments. Additionally, the exact mechanism of action of this compound is not fully understood, which may make it difficult to interpret certain results.
Zukünftige Richtungen
There are several potential future directions for research involving 1-N-(2,3-difluorophenyl)-2-N-(furan-2-ylmethyl)pyrrolidine-1,2-dicarboxamide. One area of interest is the development of analogs of this compound that may have improved potency and selectivity for cancer cells. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of other diseases. Finally, studies investigating the potential combination of this compound with other anti-cancer agents may be of interest.
Synthesemethoden
The synthesis of 1-N-(2,3-difluorophenyl)-2-N-(furan-2-ylmethyl)pyrrolidine-1,2-dicarboxamide has been described in several scientific publications. One method involves the reaction of 2,3-difluoroaniline with furan-2-carbaldehyde, followed by the addition of pyrrolidine-2,5-dione and subsequent purification steps. Another method involves the reaction of 2,3-difluoroaniline with furan-2-carboxylic acid, followed by the addition of pyrrolidine-2,5-dione and purification steps.
Wissenschaftliche Forschungsanwendungen
1-N-(2,3-difluorophenyl)-2-N-(furan-2-ylmethyl)pyrrolidine-1,2-dicarboxamide has been the subject of several scientific studies investigating its potential as an anti-cancer agent. In vitro studies have shown that this compound inhibits the growth of several cancer cell lines, including breast, lung, and colon cancer cells. In vivo studies using mouse models have also shown promising results, with this compound reducing tumor growth and increasing survival rates.
Eigenschaften
IUPAC Name |
1-N-(2,3-difluorophenyl)-2-N-(furan-2-ylmethyl)pyrrolidine-1,2-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2N3O3/c18-12-5-1-6-13(15(12)19)21-17(24)22-8-2-7-14(22)16(23)20-10-11-4-3-9-25-11/h1,3-6,9,14H,2,7-8,10H2,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWSKEKSSCZFVNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)NC2=C(C(=CC=C2)F)F)C(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(1S,2R,6S,7R)-3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl]quinoline-2-carboxamide](/img/structure/B7590979.png)

![3-[[2-Fluoro-5-(trifluoromethyl)benzoyl]amino]propanoic acid](/img/structure/B7590989.png)

![N-(2-methylphenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7591025.png)

![1-[(3-Cyanophenyl)methyl]-3-(3-methylsulfanylcyclopentyl)urea](/img/structure/B7591037.png)
![3-(2-methylpropyl)-N-[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]morpholine-4-carboxamide](/img/structure/B7591050.png)
![N-[2-(oxolan-2-yl)ethyl]-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridine-1-carboxamide](/img/structure/B7591052.png)
![N-[2-(oxolan-2-yl)ethyl]-1,3,3a,4,7,7a-hexahydroisoindole-2-carboxamide](/img/structure/B7591054.png)

![1-[2-(Ethoxymethyl)phenyl]-3-(3-ethoxyspiro[3.3]heptan-1-yl)urea](/img/structure/B7591074.png)

